3-Chloro-2-(2,2-difluoroethoxy)benzoic acid
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Overview
Description
3-Chloro-2-(2,2-difluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H7ClF2O3 and a molecular weight of 236.6 g/mol . This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and a benzoic acid moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 3-Chloro-2-(2,2-difluoroethoxy)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 2,2-difluoroethanol under specific conditions . The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Chloro-2-(2,2-difluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form different derivatives, while reduction can lead to the formation of alcohols or aldehydes.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-(2,2-difluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-2-(2,2-difluoroethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The chloro and difluoroethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-2-(2,2-difluoroethoxy)benzoic acid include:
2-Chloro-3-(2,2-difluoroethoxy)benzoic acid: Differing in the position of the chloro group.
This compound: Similar structure but with variations in functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-2-(2,2-difluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-3-1-2-5(9(13)14)8(6)15-4-7(11)12/h1-3,7H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIWPXLXFUZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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